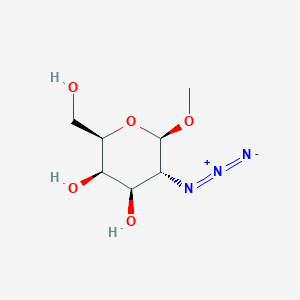![molecular formula C29H38N4S B13409816 1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/structure/B13409816.png)
1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane is a cyclic tetraamine compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its complex structure and unique properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
The synthesis of 1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane involves several steps. One common method includes the protection of amino groups using triphenylmethyl (trityl) moieties. The trityl group is introduced to protect the functional groups during the synthesis process . The synthesis typically involves the reaction of 1,4,7,10-tetraazacyclododecane with 2-bromoethyl triphenylmethyl sulfide under specific conditions to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The compound can also participate in nucleophilic substitution reactions, where the trityl group can be replaced by other functional groups . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its ability to interact with various biological targets. It is also used in environmental studies for its potential to bind and remove heavy metals from contaminated water. Additionally, it finds applications in the pharmaceutical industry as an intermediate in the synthesis of drugs.
Mécanisme D'action
The mechanism of action of 1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane involves its interaction with molecular targets through its tetraamine structure. The compound can form stable complexes with metal ions, which is crucial for its applications in coordination chemistry and environmental remediation . The trityl group also plays a role in protecting functional groups during chemical reactions, allowing for selective modifications .
Comparaison Avec Des Composés Similaires
1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane is unique due to its combination of a cyclic tetraamine structure and a trityl-protected thiol group. Similar compounds include other cyclic tetraamines like 1,4,7,10-tetraazacyclododecane and its derivatives. the presence of the trityl group in this compound provides additional stability and selectivity in chemical reactions, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C29H38N4S |
|---|---|
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
1-(2-tritylsulfanylethyl)-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C29H38N4S/c1-4-10-26(11-5-1)29(27-12-6-2-7-13-27,28-14-8-3-9-15-28)34-25-24-33-22-20-31-18-16-30-17-19-32-21-23-33/h1-15,30-32H,16-25H2 |
Clé InChI |
YKLWFYFDUONSKK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(CCNCCN1)CCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409734.png)


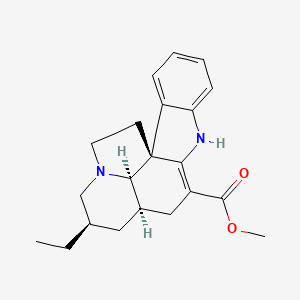
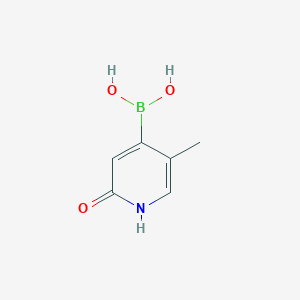
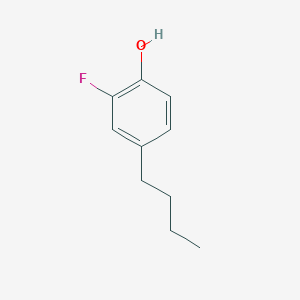
![4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide](/img/structure/B13409763.png)
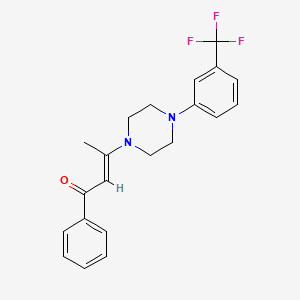
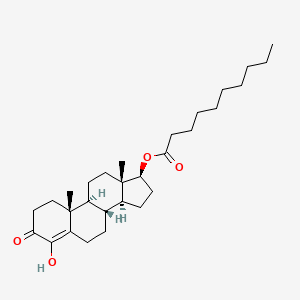
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13409803.png)



